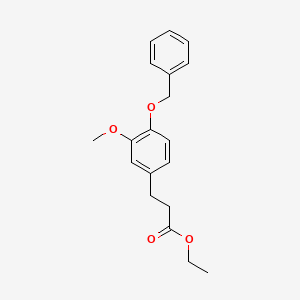

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester

Beschreibung

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester is an organic compound with the molecular formula C19H22O4. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a propionic acid ethyl ester moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Eigenschaften

IUPAC Name |

ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-9,11,13H,3,10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDYMMIKNRYPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester is an organic compound with the molecular formula and a molecular weight of approximately 314.376 g/mol. It is characterized by a propionic acid backbone with an ethyl ester functional group, along with a phenyl ring that carries both a benzyloxy and a methoxy substituent.

Scientific Research Applications

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester is mainly used as an intermediate in the synthesis of complex organic molecules. Due to its structural similarity to certain biological molecules, the compound is used in biology for enzyme inhibition and receptor binding studies. Moreover, it is also used in the production of specialty chemicals and materials in the industry.

Chemical Properties and Reactions

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester can undergo esterification reactions, reacting with alcohols to form new esters. It may also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol. The methoxy and benzyloxy groups can also influence its reactivity, potentially allowing for electrophilic aromatic substitution reactions.

The biological activity of 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester is attributed to its potential interaction with molecular targets, which influences biological pathways. The benzyloxy and methoxy groups can enhance binding affinity to certain receptors or enzymes, modulating inflammatory responses or pain signaling pathways.

- Anti-inflammatory Properties Research indicates that similar compounds may exhibit anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

- Analgesic Effects Given its structural similarities to known analgesics, the compound may also possess pain-relieving properties, possibly modulating pain signaling through interactions with lipid metabolizing enzymes or receptors involved in nociception.

Wirkmechanismus

The mechanism of action of 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Benzyloxy-3-methoxy-phenyl)-acrylic acid ethyl ester

- 4-(Benzyloxy-3-methoxy-phenyl)-acetic acid

Uniqueness

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester, a compound with the molecular formula and a molecular weight of approximately 314.376 g/mol, has garnered attention for its potential biological activities. The structure features a propionic acid backbone, an ethyl ester functional group, and a phenyl ring with both benzyloxy and methoxy substituents. This unique arrangement is believed to influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially influencing various biological pathways. The presence of the benzyloxy and methoxy groups can enhance binding affinity to certain receptors or enzymes, which may modulate inflammatory responses or pain signaling pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester may exhibit anti-inflammatory effects. These compounds often interact with proteins involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Analgesic Effects

Given its structural similarities to known analgesics, this compound may also possess pain-relieving properties. It is hypothesized that it could modulate pain signaling through interactions with lipid metabolizing enzymes or receptors involved in nociception.

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester can be influenced by its structural components. A comparative analysis with similar compounds reveals the following:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | Lacks benzyloxy group; more hydrophilic | |

| 3-(4-Benzyloxy-3-methoxy-phenyl)-acrylic acid ethyl ester | Contains an acrylic acid moiety | |

| 3-(4-Benzyloxy-3-methoxy-phenyl)-propynoic acid | Features a propynoic acid structure |

This table illustrates how variations in functional groups can affect the compound's hydrophilicity, reactivity, and ultimately its biological activity.

Case Studies

Case studies focusing on similar compounds provide insights into the potential applications of 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester:

- Anti-inflammatory Study : A study conducted on a related compound demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

- Antitumor Activity : Research on caffeic acid derivatives indicated enhanced antitumor effects when combined with traditional chemotherapeutics, suggesting that structural analogs may similarly improve therapeutic efficacy while reducing toxicity .

Q & A

Q. What are the established synthetic routes for 3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester, and what key reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves esterification of the parent acid (e.g., 3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid) with ethanol under acid catalysis (e.g., H₂SO₄), followed by purification via flash column chromatography using ethyl acetate/hexanes . Critical factors include:

- Reagent stoichiometry : Excess ethanol drives esterification equilibrium.

- Temperature control : Reflux conditions (~78°C) optimize reaction rates while minimizing side reactions.

- Purification : Silica gel chromatography effectively removes unreacted starting materials and byproducts. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexanes 1:3) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies key protons (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm, ethoxy methyl triplet at δ 1.2–1.4 ppm). ¹³C NMR confirms ester carbonyl resonance (~δ 170 ppm) .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) validate functional groups .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 344.15 for C₁₉H₂₂O₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) during characterization?

- Methodological Answer :

- Deuteration experiments : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR.

- 2D NMR techniques : HSQC and HMBC correlate ambiguous proton/carbon signals (e.g., differentiating benzyloxy vs. methoxy groups) .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize the compound’s stability during long-term pharmacological studies?

- Methodological Answer :

- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

- Lyophilization : For aqueous formulations, lyophilize the compound with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Stability assays : Monitor degradation via HPLC-UV (λ = 254 nm) at intervals (0, 3, 6 months) under accelerated conditions (40°C/75% RH) .

Q. How can in silico modeling predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on the benzyloxy group’s role in hydrophobic interactions .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in lipid bilayers or aqueous environments.

- ADMET prediction : Tools like SwissADME evaluate solubility (LogP ~3.2) and cytochrome P450 inhibition risks .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., cytotoxicity vs. antioxidant activity) be interpreted in preliminary assays?

- Methodological Answer :

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to identify biphasic effects. For example, reports antioxidant activity in marine extracts at low doses (IC₅₀ ~20 µM) but cytotoxicity at higher doses (>50 µM) .

- Mechanistic studies : Use ROS (reactive oxygen species) assays (e.g., DCFH-DA staining) to distinguish pro-oxidant vs. antioxidant modes of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.